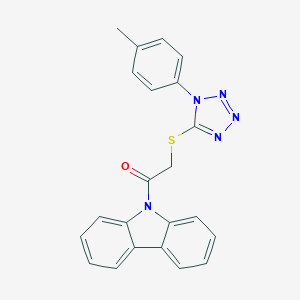
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide is a chemical compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of both bromopyridine and phenylsulfonyl groups in the molecule suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Sulfonylation: The brominated pyridine is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine or pyridine to form the sulfonylated intermediate.
Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation or reduction reactions, potentially leading to the formation of sulfoxides or sulfones.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of the bromopyridine and phenylsulfonyl groups suggests potential interactions with nucleophilic sites in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-pyridinyl)-2-(phenylsulfonyl)acetamide: Lacks the bromine atom, potentially altering its reactivity and biological activity.
N-(5-chloro-2-pyridinyl)-2-(phenylsulfonyl)acetamide: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
N-(5-bromo-2-pyridinyl)-2-(methylsulfonyl)acetamide: Contains a methylsulfonyl group instead of phenylsulfonyl, which could influence its solubility and reactivity.
Uniqueness
N-(5-bromopyridin-2-yl)-2-(phenylsulfonyl)acetamide is unique due to the combination of the bromopyridine and phenylsulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H11BrN2O3S |
|---|---|
Peso molecular |
355.21 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-6-7-12(15-8-10)16-13(17)9-20(18,19)11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16,17) |
Clave InChI |
DRGKSVIJWFLODH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285372.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285375.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285377.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B285378.png)
![Ethyl 4,5-dimethyl-2-({[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B285380.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285381.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285382.png)
![2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285383.png)
![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285390.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285391.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B285393.png)

![N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B285396.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B285398.png)
